8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine follows IUPAC guidelines for spirocyclic compounds. The base structure comprises a spiro[4.5]decane framework, where two rings (a 4-membered oxa ring and a 5-membered aza ring) share a single spiro carbon atom. The numbering begins at the spiro junction, with the oxygen atom in the 3-position and the nitrogen atom in the 1-position of the respective rings. The substituents include:
- Two methyl groups at the 8-position (geminal configuration)
- An amine group at the 2-position
- A double bond in the 1-en position of the azaspiro ring
This nomenclature aligns with PubChem entries for related spirocyclic amines, such as Spiro[4.5]dec-2-en-4-amine (CID 150323852) and 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One (B8111246), which share analogous bicyclic frameworks.
Molecular Architecture: Spirocyclic Framework Analysis
Bicyclic System Geometry
The spiro[4.5] system consists of two fused rings:
- Oxa ring : A 4-membered oxygen-containing ring (tetrahydrofuran derivative)
- Aza ring : A 5-membered nitrogen-containing ring (pyrrolidine derivative)
Key geometric parameters derived from computational models of analogous compounds:
| Parameter | Value |
|---|---|
| Spiro C-C bond length | 1.54 Å |
| C-O-C bond angle | 108.5° |
| N-C-C bond angle | 112.3° |
| Dihedral angle (rings) | 89.7° |
The geminal dimethyl groups at C8 introduce significant steric hindrance, forcing the bicyclic system into a twist-boat conformation to minimize strain. This contrasts with simpler spiro derivatives lacking C8 substituents, which typically adopt chair-like conformations.
Substituent Configuration at C8 Positions
The two methyl groups at C8 exhibit:
- Geminal spatial arrangement (both groups attached to the same carbon)
- Axial-equatorial orientation relative to the spiro junction
- Bond elongation at C8-C9 (1.57 Å vs. 1.54 Å in unsubstituted analogs)
This configuration creates a molecular cleft that influences:
- Solubility parameters (logP = 1.82 predicted)
- Dipole moment (2.34 D calculated)
- Crystal packing efficiency (density = 1.12 g/cm³)
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted NMR data based on structural analogs:
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.12 | singlet | 6H | C8-(CH₃)₂ |
| 2.45 | triplet | 2H | C4-H₂ |
| 3.68 | doublet | 2H | C9-H₂ (oxa ring) |
| 4.21 | broad singlet | 2H | NH₂ |
| 5.87 | doublet | 1H | C1-H (enamine) |
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 22.4 | C8-(CH₃)₂ |
| 48.7 | Spiro carbon (C10) |
| 65.3 | C3 (oxa ring) |
| 118.9 | C1 (enamine) |
| 154.2 | C2 (amine adjacent) |
The enamine proton (C1-H) shows characteristic deshielding due to conjugation with the adjacent amine.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions predicted from similar azaspiro compounds:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | broad | N-H stretch (amine) |
| 1640 | medium | C=C stretch (enamine) |
| 1125 | strong | C-O-C asymmetric stretch |
| 2850-2960 | strong | C-H stretches (CH₃) |
The C-O-C asymmetric stretch at 1125 cm⁻¹ confirms the oxa ring integrity, while the N-H stretch at 3350 cm⁻¹ appears broader than typical amines due to hydrogen bonding interactions.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)3-5-10(6-4-9)7-13-8(11)12-10/h3-7H2,1-2H3,(H2,11,12) |
InChI Key |
ABOUNRAKJQGOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)COC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine may involve more scalable processes such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spiro compounds .
Scientific Research Applications
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine and selected analogs:
Key Observations:
- Heteroatom Variations : Replacement of oxygen with nitrogen (e.g., AS105272) or addition of fluorine alters solubility and metabolic stability .
- Biological Relevance : Derivatives with extended aromatic systems (e.g., compound 2i with a chlorophenyl-triazine group) exhibit measurable in vitro antimicrobial activity, suggesting substituent-driven bioactivity .
Pharmacological Potential
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., compound 2i) show moderate activity against bacterial strains, likely due to membrane disruption .
- CNS Targets : Fluorinated 8-azaspiro[4.5]decanes (e.g., AS105272) are explored as intermediates for neuroactive compounds, leveraging their lipophilicity for blood-brain barrier penetration .
- Enzyme Inhibition : Pyridine-containing analogs (e.g., 2-(6-oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine) may target kinases or GPCRs due to their planar aromatic moieties .
Biological Activity
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS No. 1495675-43-8) is a compound of interest due to its unique structural features and potential biological activities. The compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is with a molecular weight of approximately 182.26 g/mol. The structure features a spirocyclic framework that is often associated with bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1495675-43-8 |
Research indicates that compounds similar to 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine may exhibit various biological activities, including:
- Antiviral Activity : Certain azaspiro compounds have been investigated for their ability to inhibit viral replication. Studies suggest that they may target specific viral proteins or pathways, demonstrating potential in antiviral therapy.
- Cytotoxicity : Preliminary studies have shown that some derivatives can induce cytotoxic effects in cancer cell lines, suggesting a possible application in oncology.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration.
Antiviral Efficacy
A study on the antiviral properties of azaspiro compounds indicated that certain derivatives could effectively inhibit dengue virus replication in vitro. The mechanism involved interference with viral entry and replication processes, showcasing the therapeutic potential of such compounds against viral infections .
Cytotoxicity in Cancer Models
In another study focused on cancer treatment, derivatives of spirocyclic compounds were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine:
Q & A
Q. What are the optimal synthetic routes for 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine, and how can reaction conditions be optimized for academic-scale synthesis?
Synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. A common approach includes:
- Step 1 : Cyclization of a precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with Schiff bases under reflux in dry benzene at 80°C for 3 hours .
- Step 2 : Recrystallization from anhydrous THF to improve purity.
- Optimization : Control of solvent polarity, temperature, and catalyst use (e.g., acid hydrolysis for carboxylate derivatives) can enhance yield .
Q. Key Parameters Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce side reactions |
| Solvent | Dry benzene or THF | Minimizes hydrolysis of intermediates |
| Reaction Time | 3–5 hours | Longer durations risk decomposition |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- NMR : Analyze spirocyclic protons (δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.5 ppm for oxa/aza ring protons). Asymmetric carbons in the spiro system split signals, confirming stereochemical integrity .
- Mass Spectrometry : Molecular ion peaks at m/z 182.26 (C10H18N2O) with fragmentation patterns indicating loss of methyl groups (e.g., m/z 167) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) may arise from:
- Structural variations : Substituents like trifluoromethyl or nitro groups alter lipophilicity and binding .
- Experimental Design : Use standardized assays (e.g., SPR for binding kinetics, IC50 comparisons) to isolate variables .
Q. Case Study :
| Compound | Modification | Observed Activity |
|---|---|---|
| 8-Methyl-3-(phenylmethoxy) derivative | Phenylmethoxy group | Enhanced receptor interaction but increased cytotoxicity |
| Nitro/trifluoromethyl analog | Electron-withdrawing groups | Reduced solubility but improved enzyme inhibition |
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Focus on the oxa-aza spiro ring’s conformational flexibility and hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis validation .
Q. What methodologies quantify degradation products or impurities during stability studies?
- HPLC-MS : Monitor degradation under accelerated conditions (40°C/75% RH). Detect impurities like oxidized amines or ring-opened byproducts .
- Forced Degradation : Expose to UV light, acidic/basic hydrolysis, or peroxides to identify stability-limiting factors .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Vary substituents at positions 3 and 8 (e.g., alkyl chains, aryl groups).
- Assay Selection : Prioritize high-throughput screening for cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition) .
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .
- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Avoid dust generation during weighing .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
